molecular formula C20H32ClNO2 B1196447 Metcaraphen hydrochloride CAS No. 1950-31-8

Metcaraphen hydrochloride

Cat. No.: B1196447
CAS No.: 1950-31-8
M. Wt: 353.9 g/mol
InChI Key: JVJUWEFOGFCHKR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Metcaraphen Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Metcaraphen Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Metcaraphen Hydrochloride involves its interaction with cholinergic receptors in the nervous system. It acts as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in parasympathetic nervous system activity, resulting in various physiological effects .

Comparison with Similar Compounds

Uniqueness: Metcaraphen Hydrochloride is unique due to its specific anticholinergic properties and its ability to interact with cholinergic receptors. This makes it particularly valuable in the study and treatment of neurological disorders .

Properties

CAS No.

1950-31-8

Molecular Formula

C20H32ClNO2

Molecular Weight

353.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C20H31NO2.ClH/c1-5-21(6-2)13-14-23-19(22)20(11-7-8-12-20)18-10-9-16(3)17(4)15-18;/h9-10,15H,5-8,11-14H2,1-4H3;1H

InChI Key

JVJUWEFOGFCHKR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C.Cl

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C.Cl

1950-31-8

Synonyms

Netrin
Netrin Family
Netrins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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